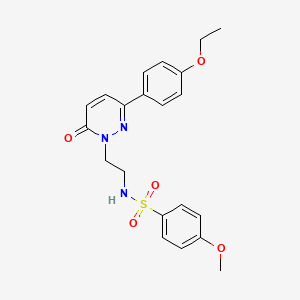
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide is a compound belonging to the class of pyridazinone derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
IUPAC Name: N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide
Molecular Formula: C22H24N4O4S
Molecular Weight: 444.52 g/mol
CAS Number: 921852-63-3
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Interaction: It has the potential to bind to cellular receptors, thereby altering signal transduction pathways critical for cellular functions.
- Gene Expression Modulation: The compound may influence the expression of genes related to cell growth, apoptosis, and immune responses.
Biological Activity Data
The following table summarizes key findings from studies on the biological activities of this compound:
Case Studies
-
Antibacterial Activity:
A study evaluated the antibacterial properties of this compound against various bacterial strains. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections. -
Anti-inflammatory Effects:
In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases . -
Anticancer Properties:
In vitro studies on human cancer cell lines showed that treatment with this compound led to increased levels of apoptotic markers, including cleaved caspase-3 and PARP. These findings indicate its potential role in cancer therapy by promoting programmed cell death .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For example, compounds with similar structures have demonstrated efficacy against Salmonella infections without affecting bacterial growth in vitro, indicating a targeted mechanism for therapeutic applications.
Anticancer Potential
Pyridazinone derivatives, including this compound, have been investigated for their anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by modulating cancer-related pathways. Further research is needed to elucidate the specific interactions and mechanisms through which this compound exerts its effects on cancer cells.
Study on Bacterial Infections
A study focused on the efficacy of pyridazinone derivatives against Salmonella enterica serovar Typhimurium demonstrated significant reductions in bacterial load in treated mice compared to controls. This highlights the potential use of this compound as an antibacterial agent in vivo.
Anticancer Research
In another investigation, researchers observed that certain pyridazinone derivatives could induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways. These findings underscore the need for further exploration into the anticancer properties of this compound and its derivatives.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-29-18-6-4-16(5-7-18)20-12-13-21(25)24(23-20)15-14-22-30(26,27)19-10-8-17(28-2)9-11-19/h4-13,22H,3,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXLGPWCGGHVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














